molecular formula C21H10Cl2F6O2 B3041055 3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one CAS No. 259243-76-0

3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Cat. No. B3041055
CAS RN: 259243-76-0
M. Wt: 479.2 g/mol
InChI Key: MIGYZEARHCIGAL-FNORWQNLSA-N
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Description

This compound is a white crystalline solid in its pure form . It is soluble in methanol, ethanol, acetone, dichloroethane, and ethyl acetate .


Synthesis Analysis

The synthesis of this compound involves several steps . The process starts with 2,6-dichloro-4-trifluoromethyl aniline as the raw material. This undergoes a diazotization reaction to produce a diazonium salt. The diazonium salt then condenses with ethyl cyanoacetate. After cyclization, the final product is obtained .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . The exact conditions for these reactions, such as temperature and solvent, would need to be optimized for the best yield.


Physical And Chemical Properties Analysis

This compound is a white crystalline solid in its pure form . It has a melting point of 141-142°C and is soluble in various organic solvents .

Scientific Research Applications

Organic Synthesis

This compound is used in the synthesis of 5-amino-3-cyano-1-((2,6-dichloro-4-trifluoromethyl) phenyl)- 1H-pyrazole . The process involves several steps, including reacting diazonium salt of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate .

Pesticide Production

The compound is an important intermediate in the production of Fipronil, a broad-spectrum pesticide . Fipronil is known for its effectiveness against insects that have developed immunity to organophosphorus and pyrethrin .

Biological Potential of Indole Derivatives

Indole derivatives, which include this compound, have shown a wide range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Antiviral Activity

Some indole derivatives, including this compound, have been reported to have antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Anti-inflammatory Activity

Indole derivatives have also shown anti-inflammatory activity . This makes them potential candidates for the development of new anti-inflammatory drugs .

Anticancer Activity

Indole derivatives have demonstrated anticancer activity . This suggests that they could be used in the development of new anticancer therapies .

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This makes them potential candidates for the development of new anti-HIV drugs .

Antioxidant Activity

Indole derivatives have demonstrated antioxidant activity . This suggests that they could be used in the development of new antioxidant therapies .

Future Directions

The future directions for this compound could involve optimizing its synthesis process, studying its properties in more detail, and exploring its potential applications, such as in the synthesis of insecticides .

properties

IUPAC Name

(E)-3-[5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-yl]-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2F6O2/c22-15-9-13(21(27,28)29)10-16(23)19(15)18-8-6-14(31-18)5-7-17(30)11-1-3-12(4-2-11)20(24,25)26/h1-10H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIGYZEARHCIGAL-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C=CC2=CC=C(O2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)/C=C/C2=CC=C(O2)C3=C(C=C(C=C3Cl)C(F)(F)F)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furyl}-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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